molecular formula C13H21NO2 B11956307 Ethyl 2-cyano-3-methyl-2-nonenoate CAS No. 100522-75-6

Ethyl 2-cyano-3-methyl-2-nonenoate

Cat. No.: B11956307
CAS No.: 100522-75-6
M. Wt: 223.31 g/mol
InChI Key: WBEHYHSVLNHFFS-VAWYXSNFSA-N
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Description

Ethyl 2-cyano-3-methyl-2-nonenoate (CAS: 100522-75-6) is a cyanoacrylate ester characterized by a nine-carbon unsaturated chain (nonenoate), a methyl substituent at position 3, and a cyano group at position 2. Its molecular formula is C₁₃H₂₁NO₂, with a molecular weight of 223.318 g/mol . The compound’s structure features a conjugated double bond at the 2-position, which influences its reactivity and physical properties, such as solubility and thermal stability.

Properties

CAS No.

100522-75-6

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-methylnon-2-enoate

InChI

InChI=1S/C13H21NO2/c1-4-6-7-8-9-11(3)12(10-14)13(15)16-5-2/h4-9H2,1-3H3/b12-11+

InChI Key

WBEHYHSVLNHFFS-VAWYXSNFSA-N

Isomeric SMILES

CCCCCC/C(=C(\C#N)/C(=O)OCC)/C

Canonical SMILES

CCCCCCC(=C(C#N)C(=O)OCC)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Dehydration of Ethyl Cyanoacetate : A base (e.g., piperidine, ammonium formate) deprotonates ethyl cyanoacetate to form an enolate intermediate.

  • Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of an aldehyde (e.g., 3-methyl-2-nonenal).

  • Elimination : Water is removed, forming the α,β-unsaturated nitrile ester with E -selectivity.

Optimized Conditions

Parameter Value/Description Yield Reference
CatalystPiperidine (0.1–2 mol%)80–92%
SolventEthanol/water (1:1)98%
TemperatureRoom temperature to 60°C80–85%
Reaction Time30 minutes to 64 hours76–98%
Aldehyde3-Methyl-2-nonenal (hypothetical; longer-chain aldehydes used in analogous reactions)

Key Challenge : The availability of 3-methyl-2-nonenal is critical. If unavailable, alternative routes (e.g., elongation of shorter aldehydes via Grignard reagents) may be required.

Microwave-Assisted Synthesis

Microwave irradiation accelerates Knoevenagel reactions, enabling rapid and energy-efficient synthesis.

Example Protocol

  • Substrates : Ethyl cyanoacetate (1 eq) + 3-methyl-2-nonenal (1 eq).

  • Catalyst : Ammonium formate (1 mol%).

  • Conditions : 300 W, 90 seconds, solvent-free.

Yield : ~80% (analogous reactions with aromatic aldehydes).

Advantages

  • Reduced Reaction Time : From hours to minutes.

  • Improved Selectivity : Minimizes side reactions like self-condensation.

Photo-Catalyzed Knoevenagel Condensation

Recent advancements utilize carbon dots (CDs) as photocatalysts for green chemistry applications.

Mechanistic Insights

  • Light Absorption : CDs absorb UV light (365 nm), generating reactive oxygen species (ROS).

  • Base Catalysis : ROS deprotonate ethyl cyanoacetate, forming the enolate.

  • Condensation : Enolate attacks the aldehyde, followed by elimination.

Performance Metrics

Substrate Catalyst Loading Yield Solvent Light Source
Ethyl cyanoacetate10 mg HMF-CDs98%Ethanol/water (1:1)UV (365 nm)

Note : Ethanol enhances solubility and product stability.

Alternative Routes: Cyanohydrin Formation

While less common for this compound, cyanohydrin formation offers a potential pathway.

Comparative Analysis of Methods

Method Yield Time Eco-Friendliness Key Advantage
Knoevenagel (Piperidine)85–92%30 min–64 hModerateHigh E-selectivity, scalable
Microwave-Assisted~80%90 secHighSpeed, energy efficiency
Photo-Catalyzed98%40 min–11 hVery HighNo toxic catalysts, recyclable CDs
Cyanohydrin FormationLowMulti-stepLowPotential for chain elongation

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-methyl-2-nonenoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-cyano-3-methyl-2-nonenoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-methyl-2-nonenoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can affect biological pathways and molecular functions, making it a valuable compound for research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with ethyl 2-cyano-3-methyl-2-nonenoate, differing primarily in chain length, substituents, or functional groups:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
Ethyl 2-cyano-3-methyl-2-octenoate C₁₂H₁₉NO₂ 209.291 Shorter chain (C8) 52797-50-9
Ethyl 2-cyano-3-phenyl-2-butenoate C₁₃H₁₃NO₂ 227.25 Phenyl group at C3, shorter chain (C4) 1883164-06-4
Ethyl 2-cyano-3-(5-methylthien-2-yl)but-2-enoate C₁₂H₁₃NO₂S 235.30 Thienyl group at C3 1883164-06-4
Ethyl 2-cyano-3-methylpent-2-enoate C₉H₁₃NO₂ 167.21 Shorter chain (C5) 759-51-3
Ethyl 1-methylbutyl cyanoacetate C₁₂H₂₁NO₂ 211.30 Branched alkyl chain 100453-11-0
Key Observations:

Chain Length and Lipophilicity: Ethyl 2-cyano-3-methyl-2-octenoate (C8) and ethyl 2-cyano-3-methylpent-2-enoate (C5) exhibit reduced molecular weights and likely lower lipophilicity compared to the nonenoate derivative (C9). Longer chains enhance hydrophobic interactions, which may influence solubility in organic solvents or biological membrane permeability .

Substituent Effects on Reactivity: The thienyl group in ethyl 2-cyano-3-(5-methylthien-2-yl)but-2-enoate introduces sulfur heteroatoms, which may alter electronic properties (e.g., conjugation with the cyano group) and enhance reactivity in cyclization or polymerization reactions . Branched chains (e.g., ethyl 1-methylbutyl cyanoacetate) could sterically hinder nucleophilic attack at the ester or cyano groups, slowing hydrolysis or substitution reactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property This compound Ethyl 2-cyano-3-phenyl-2-butenoate Ethyl 2-cyano-3-methylpent-2-enoate
Boiling Point (°C) Not reported Not reported Not reported
Refractive Index Not reported Not reported 1.442 (Ethyl 1-methylbutyl cyanoacetate)
Solubility Likely low in water, high in organics Similar to nonenoate derivative Moderate in polar aprotic solvents
  • Solubility Trends : All analogs are expected to exhibit low water solubility due to ester and alkyl/aryl groups. Polar aprotic solvents (e.g., DMF, DMSO) are preferable for dissolution .

Q & A

Q. What experimental and theoretical approaches address discrepancies in spectroscopic data interpretation?

  • Methodological Answer :
  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and −40°C.
  • Isotopic Labeling : Synthesize 13C-labeled analogs to confirm peak assignments.
  • Multivariate Analysis : Apply principal component analysis (PCA) to correlate IR/UV-Vis data with computational predictions .

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